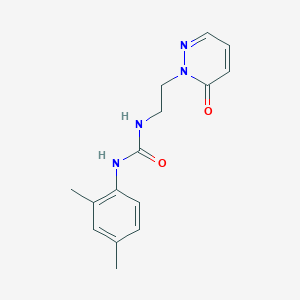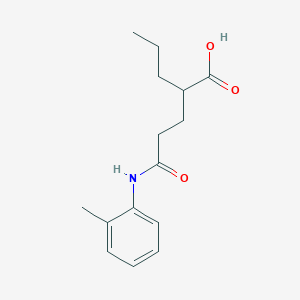
2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid, also known as 2-TEP, is a synthetic compound that has been studied for its potential medical applications. Its structure is composed of two aromatic rings, two carboxylic acid groups, and an amide group. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 2-TEP has been studied for its potential use as an anti-inflammatory agent and analgesic, as well as its potential as an anticancer agent.
Aplicaciones Científicas De Investigación
Molecular Imprinting and Specific Recognition
A study by Yang et al. (2018) demonstrated the use of molecularly imprinted monoliths for the specific recognition of domoic acid, a shellfish poison. This approach, utilizing a polymer-based system, illustrates the potential for designing selective adsorbents for environmental and food safety applications, potentially applicable to compounds like 2-(2-o-Tolylcarbamoyl-ethyl)-pentanoic acid for targeted separation or detection tasks (Yang et al., 2018).
Antioxidant and Antibacterial Properties
The synthesis and characterization of metal complexes with certain ligands, as explored by Ejidike and Ajibade (2015), reveal the potential of such complexes in exhibiting significant antioxidant and antibacterial activities. This indicates the broader relevance of this compound derivatives in medicinal chemistry and materials science, particularly in the development of new therapeutic agents (Ejidike & Ajibade, 2015).
Biodegradable Polymer Synthesis
Research into the synthesis of "clickable" biodegradable polymers from precursors like 2-hydroxy-4-pentynoic acid showcases the potential for compounds with similar structures to this compound in creating novel materials. These polymers allow for the introduction of a wide range of functional groups, offering versatility in material design and applications in biomedicine and environmental sustainability (Zhang et al., 2014).
Catalysis and Chemical Transformations
The use of Brønsted ionic liquids for catalytic activity in aldol condensations, as studied by Iglesias et al. (2010), provides insights into the catalytic applications of compounds containing carboxylic acid groups, similar to this compound. These findings highlight the role of such compounds in facilitating chemical transformations, with implications for synthesis and industrial chemistry (Iglesias et al., 2010).
Plant Pathogen Resistance
A study on novel synthetic amides of adipic acid demonstrated the potential of these compounds in inducing resistance in plants against pathogens, suggesting a role for similar compounds in agriculture and plant science. Such applications underscore the potential utility of this compound derivatives in developing new agrochemicals for plant protection (Flors et al., 2003).
Propiedades
IUPAC Name |
5-(2-methylanilino)-5-oxo-2-propylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-3-6-12(15(18)19)9-10-14(17)16-13-8-5-4-7-11(13)2/h4-5,7-8,12H,3,6,9-10H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMASGCOZSWPNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC(=O)NC1=CC=CC=C1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

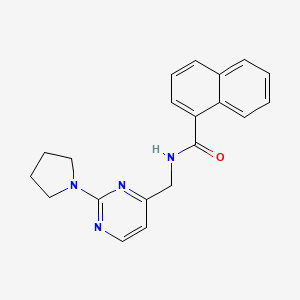
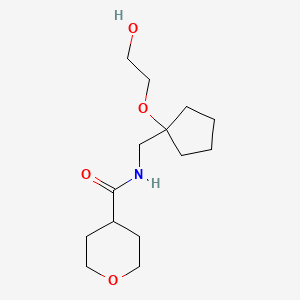
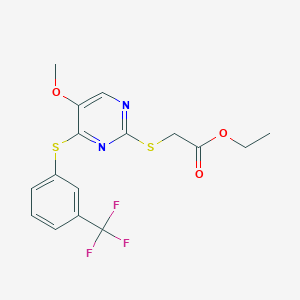
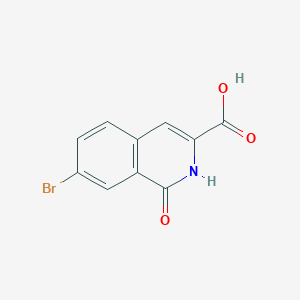
![2-Bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one](/img/no-structure.png)
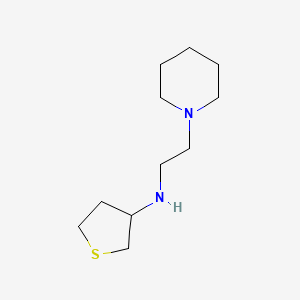
![6-[(2-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2837979.png)
![2-{5-Methylthieno[2,3-b]thiophen-3-yl}ethan-1-amine hydrochloride](/img/structure/B2837981.png)
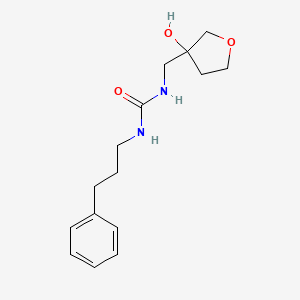

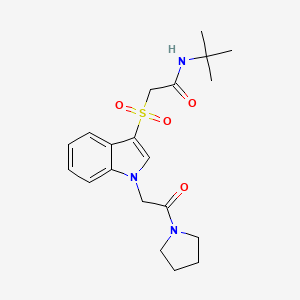
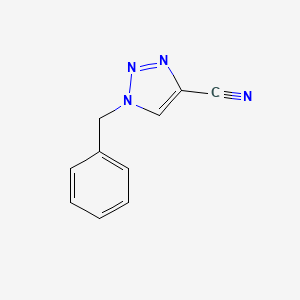
![3-[(4-chlorobenzoyl)amino]pyrazine-2-carboxylic Acid](/img/structure/B2837988.png)
